

Application Notes & Protocols: Creation and Analysis of BUR1 Temperature-Sensitive Mutants

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Compound of Interest		
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Introduction to BUR1 Kinase

The Saccharomyces cerevisiae protein kinase **Bur1**, along with its cyclin partner Bur2, forms a cyclin-dependent kinase (CDK) complex essential for cell viability.[1] This complex plays a critical role in the regulation of transcription elongation by RNA polymerase II.[2][3] **Bur1** has been shown to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, Rpb1, in vitro, although its in vivo substrate specificity is still under investigation. [2][3] Beyond transcription, **Bur1** is implicated in other crucial cellular processes, including the regulation of histone methylation by Set2, telomere length maintenance, and cell cycle progression in coordination with the TORC1 signaling pathway.[1][4][5]

Temperature-sensitive (ts) mutants are invaluable tools for studying the function of essential genes like **BUR1**. These mutants function normally at a permissive temperature but lose function at a higher, restrictive temperature, allowing for conditional inactivation of the protein. [6][7] This conditional phenotype enables researchers to dissect the immediate consequences of losing **Bur1** function, providing insights into its diverse roles in the cell. The study of **bur1** ts mutants has revealed phenotypes such as sensitivity to the drugs 6-azauracil (6AU) and mycophenolic acid (MPA), which are indicative of transcription elongation defects.[2][8] Furthermore, genetic interaction studies have shown synthetic lethality or sickness with



mutations in other elongation factors like CTK1 and SPT5, further solidifying **Bur1**'s role in transcription.[2][8]

These application notes provide detailed protocols for the creation and analysis of **BUR1** temperature-sensitive mutants, offering a valuable resource for researchers investigating transcription, cell cycle control, and other **Bur1**-mediated cellular processes.

Experimental Protocols

Protocol for Generating BUR1 Temperature-Sensitive Mutants via Plasmid Shuffling

This protocol describes the generation of **bur1** temperature-sensitive alleles using a plasmid shuffling technique, a common method for studying essential genes in yeast.[6][8]

Materials:

- S. cerevisiae strain heterozygous for a bur1 deletion (bur1∆/BUR1)
- A URA3-marked plasmid carrying the wild-type **BUR1** gene (e.g., pRS316-**BUR1**)
- A LEU2-marked centromeric plasmid for cloning mutagenized **BUR1** (e.g., pRS315)
- PCR primers for amplifying the **BUR1** open reading frame
- Taq DNA polymerase and dNTPs
- Yeast transformation reagents (e.g., lithium acetate, PEG)
- Selective media: SC-Ura, SC-Leu, and SC complete plates containing 5-fluoroorotic acid (5-FOA)

Procedure:

- Mutagenesis of BUR1:
 - Amplify the BUR1 open reading frame (ORF) by error-prone PCR to introduce random mutations. Alternatively, use site-directed mutagenesis to target specific residues.[9]



- Co-transform the PCR product and a linearized LEU2-marked centromeric vector into the bur1Δ/BUR1 heterozygous diploid strain already carrying the URA3-marked wild-type BUR1 plasmid.
- In vivo homologous recombination in yeast will generate a library of plasmids carrying various bur1 mutant alleles.
- Select for transformants on SC-Leu-Ura plates.
- Sporulation and Haploid Selection:
 - Induce sporulation of the diploid transformants.
 - Isolate haploid cells that have inherited the bur1Δ allele and both the URA3-marked wildtype BUR1 plasmid and a LEU2-marked mutant bur1 plasmid.
- Plasmid Shuffling:
 - Plate the haploid cells onto SC-Leu plates containing 5-FOA. 5-FOA is toxic to cells expressing the URA3 gene, thus selecting for cells that have lost the URA3-marked plasmid carrying the wild-type **BUR1** gene.
 - Only cells with a functional, plasmid-borne **bur1** mutant allele will be able to grow.
- Screening for Temperature Sensitivity:
 - Replica-plate the colonies from the 5-FOA plates onto two sets of SC-Leu plates.
 - Incubate one set at a permissive temperature (e.g., 25°C or 30°C) and the other set at a restrictive temperature (e.g., 37°C).[6][8]
 - Identify colonies that grow at the permissive temperature but fail to grow at the restrictive temperature. These are your candidate bur1 temperature-sensitive mutants.

Protocol for Phenotypic Analysis of bur1 ts Mutants

This protocol details the characterization of the generated **bur1** ts mutants.



Materials:

- Wild-type and bur1 ts mutant yeast strains
- Yeast extract-peptone-dextrose (YPD) plates
- Synthetic complete (SC) plates
- Stock solutions of 6-azauracil (6AU) and mycophenolic acid (MPA)
- Sterile water or appropriate buffer for serial dilutions

Procedure:

- Growth at Permissive and Restrictive Temperatures:
 - Grow wild-type and bur1 ts mutant strains in liquid YPD medium to mid-log phase at the permissive temperature (e.g., 25°C).
 - Prepare 10-fold serial dilutions of each culture.
 - Spot 5 μL of each dilution onto two YPD plates.
 - Incubate one plate at the permissive temperature (e.g., 30°C for 2 days) and the other at the restrictive temperature (e.g., 37°C for 2 days).[8]
 - Observe and document the growth differences.
- Drug Sensitivity Assays:
 - Prepare SC plates containing various concentrations of 6AU (e.g., 75 μg/ml) or MPA (e.g., 15 μg/ml).[8]
 - Prepare serial dilutions of wild-type and **bur1** ts mutant strains as described above.
 - Spot the dilutions onto the drug-containing plates and control SC plates.
 - Incubate the plates at the permissive temperature (e.g., 30°C) for 2-3 days.



Compare the growth of mutant strains to the wild-type on the drug-containing plates.

Protocol for Chromatin Immunoprecipitation (ChIP) Analysis of Transcription Elongation

This protocol is used to assess the effect of **bur1** mutations on the association of RNA polymerase II with transcribed genes.

Materials:

- Wild-type and bur1 ts mutant yeast strains
- Formaldehyde
- Glycine
- · Lysis buffer
- Antibody against a subunit of RNA polymerase II (e.g., Rpb1 or Rpb3)
- Protein A/G magnetic beads
- Wash buffers
- · Elution buffer
- Proteinase K
- Reagents for DNA purification, qPCR primers for promoter and coding regions of specific genes.

Procedure:

- Cell Culture and Cross-linking:
 - Grow wild-type and bur1 ts mutant strains at the permissive temperature to mid-log phase.



- Shift a portion of the cultures to the restrictive temperature for a defined period (e.g., 2-4 hours) to inactivate Bur1.[8]
- Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 20 minutes at room temperature.
- Quench the cross-linking reaction by adding glycine.
- Cell Lysis and Chromatin Shearing:
 - Harvest and wash the cells.
 - Lyse the cells to release the nuclei.
 - Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
- Immunoprecipitation:
 - Incubate the sheared chromatin with an antibody specific for RNA polymerase II overnight at 4°C.
 - Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
 - Wash the beads extensively to remove non-specific binding.
- Elution and DNA Purification:
 - Elute the complexes from the beads.
 - Reverse the cross-links by incubating at 65°C.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the immunoprecipitated DNA.
- Quantitative PCR (qPCR) Analysis:



- Perform qPCR using primers specific to the promoter and different regions along the coding sequence of one or more actively transcribed genes.
- Analyze the relative enrichment of RNA polymerase II at different gene regions in the wild-type and bur1 ts mutant strains at both permissive and restrictive temperatures. A decrease in the ratio of 3' end to promoter cross-linking in the mutant at the restrictive temperature suggests a defect in transcription elongation.[2][3]

Data Presentation

Table 1: Phenotypes of Characterized bur1 Temperature-Sensitive Alleles

Allele	Growth at 30°C	Growth at 37°C	Growth at 12°C	Sensitivit y to 6AU (75 µg/ml)	Sensitivit y to MPA (15 µg/ml)	Referenc e
Wild-type	+++	+++	+++	-	-	[8]
bur1-2	+++	-	+/-	++	++	[2]
bur1-23	+++	-	-	++	++	[8]
sgv1-1	+++	-	-	Not Reported	Not Reported	[2]
bur1-CΔ	+++	+++	+++	Not Reported	Not Reported	[2]
bur1-267	Growth Defect	Severe Growth Defect	Not Reported	Not Reported	Rapamycin Sensitive	[5][10]

Legend: +++ (wild-type growth), ++ (reduced growth), +/- (very weak growth), - (no growth).

Table 2: Genetic Interactions of bur1 Alleles

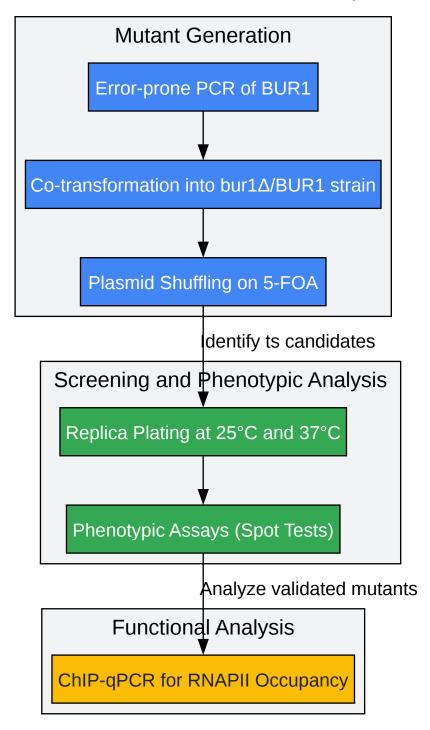


bur1 Allele	Interacting Gene	Genetic Interaction	Reference
bur1 mutants	ctk1∆	Synthetic Lethality	[8]
bur1 mutants	spt5-194	Synthetic Lethality	[8]
bur1Δ	set2Δ	Suppression of growth defect	[4][11]
bur1-267	vac17∆	Synthetic Growth Defect	[5][10]

Visualization of Pathways and Workflows Workflow for Creation and Analysis of bur1 ts Mutants



Workflow for BUR1 ts Mutant Analysis

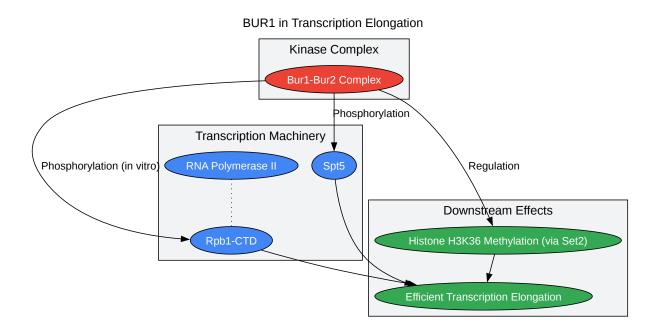


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Caption: A flowchart outlining the key steps for generating and characterizing **BUR1** ts mutants.



BUR1's Role in Transcription Elongation

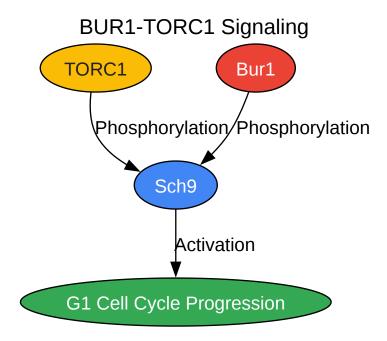


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Caption: The role of the Bur1-Bur2 complex in regulating transcription elongation factors.

BUR1 and TORC1 Signaling in Cell Cycle Progression





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Caption: A simplified diagram of the parallel signaling from **BUR1** and TORC1 to Sch9.

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